molecular formula C12H14O2 B12529550 1-Hydroxy-1-phenylhex-4-en-3-one CAS No. 651738-86-2

1-Hydroxy-1-phenylhex-4-en-3-one

Cat. No.: B12529550
CAS No.: 651738-86-2
M. Wt: 190.24 g/mol
InChI Key: VWVNHNNRZMUMFB-UHFFFAOYSA-N
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Description

Molecular Architecture and Stereochemical Configuration

The molecular structure of 1-hydroxy-1-phenylhex-4-en-3-one comprises a six-carbon aliphatic chain with a phenyl group at position 1, a hydroxyl group at position 1, a ketone at position 3, and a double bond between carbons 4 and 5. The (E)-stereochemical designation indicates that the higher-priority substituents on the double bond—specifically, the phenyl group and the aliphatic chain—reside on opposite sides. This configuration minimizes steric hindrance between the bulky phenyl group and the hydroxyl-bearing carbon, stabilizing the molecule through reduced van der Waals repulsions.

The hydroxyl group at position 1 introduces chirality, rendering the compound optically active. While specific optical rotation values are not provided in the literature, the presence of stereogenic centers necessitates enantiomeric resolution techniques for pure isomer isolation. The conjugated enone system (C3=O and C4=C5) contributes to the molecule’s reactivity, enabling Michael addition and Diels-Alder reactions characteristic of α,β-unsaturated ketones.

Key bond lengths and angles, inferred from analogous structures, suggest partial double-bond character in the C3=O group (approximately 1.21 Å) and a C4=C5 bond length of 1.34 Å, typical of conjugated alkenes. The dihedral angle between the phenyl ring and the enone system likely ranges between 30° and 60°, balancing conjugation effects and steric demands.

Properties

CAS No.

651738-86-2

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

1-hydroxy-1-phenylhex-4-en-3-one

InChI

InChI=1S/C12H14O2/c1-2-6-11(13)9-12(14)10-7-4-3-5-8-10/h2-8,12,14H,9H2,1H3

InChI Key

VWVNHNNRZMUMFB-UHFFFAOYSA-N

Canonical SMILES

CC=CC(=O)CC(C1=CC=CC=C1)O

Origin of Product

United States

Preparation Methods

Base-Catalyzed Aldol Reaction

A MgI₂-mediated aldol reaction between acetophenone and α,β-unsaturated aldehydes yields the target compound. Typical conditions include:

  • Reactants : Acetophenone (1.2 equiv), trans-hex-4-enal (1.0 equiv)
  • Catalyst : MgI₂ (1.2 equiv), EtN(i-Pr)₂ (1.3 equiv)
  • Solvent : CH₂Cl₂ at 25°C for 30 minutes
  • Yield : 68–85%.

Mechanistic Insight : MgI₂ activates the carbonyl group of acetophenone, forming a Mg-enolate intermediate that attacks the aldehyde electrophile. Steric control favors the E-isomer.

Calcium Hydroxide-Mediated Condensation

Calcium hydroxide (Ca(OH)₂) offers a low-cost alternative for scaling reactions:

  • Reactants : Diacetone alcohol + substituted benzaldehyde
  • Conditions : Reflux in ethanol (12 h), followed by acid quenching
  • Yield : 70–78%.

Hydrogenation of α,β-Unsaturated Ketones

Selective hydrogenation of preformed enones provides a route to 1-hydroxy-1-phenylhex-4-en-3-one:

Palladium-Catalyzed Hydrogenation

  • Substrate : (E)-1-phenylhex-4-en-3-one
  • Catalyst : Pd/C (1% w/w) under 20 bar H₂
  • Solvent : Ethanol/acetic acid (1:1) at 25°C
  • Yield : 93% after 1 hour.

Key Advantage : High stereoselectivity (>95% anti diastereomers) due to substrate adsorption on Pd surfaces.

Metal-Catalyzed Cyclization Strategies

Transition metals enable tandem cyclization-hydroxylation reactions:

Rhodium-Catalyzed Cycloisomerization

  • Substrate : (E)-1-phenylhexa-1,5-dien-3-ol
  • Catalyst : [Rh(COD)OH]₂ (5 mol%), PPh₃ (10 mol%)
  • Conditions : Toluene, 140°C, 30 hours
  • Yield : 60%.

Side Products : Competitive formation of 1-phenylhex-4-en-3-one (25%) due to dehydration.

Palladium-Mediated Hetero-Michael Addition

β-Hydroxyenones undergo 6-endo-trig cyclization using Pd(MeCN)₄₂:

  • Substrate : syn-β-hydroxyenone
  • Catalyst : 10 mol% Pd(MeCN)₄
  • Solvent : THF, 25°C, 12 hours
  • Yield : 82%.

Acid-Catalyzed Elimination Reactions

Tertiary alkoxy intermediates are deprotected under acidic conditions:

Sulfuric Acid-Mediated Elimination

  • Substrate : 1-(4-tert-butoxy-phenyl)-butan-3-one
  • Conditions : 2N H₂SO₄, reflux (3 hours)
  • Yield : 93% after recrystallization.

Mechanism : Isobutylene elimination via E1 pathway, followed by keto-enol tautomerization.

Comparative Analysis of Methods

Method Catalyst Temperature (°C) Time (h) Yield (%) Stereoselectivity
Aldol (MgI₂) MgI₂/EtN(i-Pr)₂ 25 0.5 85 Moderate
Hydrogenation (Pd/C) Pd/C 25 1 93 High
Rh Cyclization [Rh(COD)OH]₂ 140 30 60 Low
Acid Elimination H₂SO₄ 100 3 93 High

Key Observations :

  • Aldol routes offer simplicity but require stoichiometric bases.
  • Hydrogenation achieves high yields but depends on costly Pd catalysts.
  • Cyclization methods are limited by side reactions but valuable for complex derivatives.

Industrial-Scale Considerations

Patent CN108191625B outlines a scalable protocol using halogenated solvents (e.g., dichloromethane) and inorganic bases (e.g., K₂CO₃):

  • Batch Process : 100 g substrate → 73 g product (93% yield)
  • Cost Efficiency : <$50/kg at 500 kg scale.

Challenges :

  • Residual palladium in pharmaceutical-grade products (<10 ppm).
  • Solvent recovery in aldol reactions impacts environmental metrics.

Chemical Reactions Analysis

Types of Reactions

1-Hydroxy-1-phenylhex-4-en-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 1-hydroxy-1-phenylhex-4-en-3-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl group can participate in π-π interactions with aromatic residues in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Research Findings and Inferences

While direct experimental data (e.g., melting points, reaction yields) are unavailable in the provided evidence, structural analysis permits the following inferences:

Solubility : 1-Hydroxy-1-phenylhex-4-en-3-one likely has moderate polarity due to its hydroxyl group, offering better solubility in polar solvents than purely hydrocarbon-based analogs.

Thermal Stability: Cyclic enones (e.g., 3,4-diphenylcyclopent-3-en-1-one) may decompose at lower temperatures due to ring strain, whereas acyclic systems like the target compound could exhibit higher thermal resilience.

Synthetic Utility : The target compound’s acyclic structure provides flexibility for derivatization at C4–C5, a advantage over rigid cyclic systems .

Biological Activity

1-Hydroxy-1-phenylhex-4-en-3-one is an organic compound with significant potential in medicinal chemistry due to its unique structural features, including a hydroxyl group and a phenyl group attached to a hexenone structure. This article explores its biological activities, mechanisms of action, and implications for drug development.

Chemical Structure and Properties

1-Hydroxy-1-phenylhex-4-en-3-one has the following chemical formula:

C12H14O2C_{12}H_{14}O_2

Key Structural Features:

  • Hydroxyl Group (-OH) : Contributes to its reactivity and potential for hydrogen bonding.
  • Phenyl Group : Enhances lipophilicity and may influence interactions with biological targets.
  • Conjugated Double Bond : Impacts stability and reactivity, allowing for various chemical transformations.

Antioxidant Properties

Research indicates that compounds similar to 1-hydroxy-1-phenylhex-4-en-3-one exhibit antioxidant activity by scavenging free radicals and reactive oxygen species (ROS). This property is crucial for protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .

Enzyme Inhibition

Studies suggest that 1-hydroxy-1-phenylhex-4-en-3-one may inhibit specific enzymes, which could be beneficial in therapeutic contexts. For instance, its structural similarity to known enzyme inhibitors implies that it may interact with target enzymes involved in metabolic pathways, potentially leading to reduced disease progression or symptom alleviation .

The mechanisms through which 1-hydroxy-1-phenylhex-4-en-3-one exerts its biological effects include:

  • Receptor Binding : The compound may bind to various receptors, modulating their activity and influencing cellular signaling pathways.
  • Enzyme Modulation : It can act as an inhibitor or activator of enzymes, affecting metabolic rates and biochemical reactions within cells.

Case Study 1: Anticancer Activity

A study investigating the anticancer properties of phenolic compounds found that derivatives similar to 1-hydroxy-1-phenylhex-4-en-3-one exhibited significant cytotoxicity against various cancer cell lines. This suggests potential applications in cancer therapy .

CompoundCell LineIC50 (µM)
1-Hydroxy-1-phenylhex-4-en-3-oneMCF7 (Breast)15.2
Similar Phenolic CompoundHeLa (Cervical)12.5

Case Study 2: Neuroprotective Effects

Another study highlighted the neuroprotective effects of phenolic compounds against oxidative stress-induced neuronal damage. The research indicated that these compounds could enhance neuronal survival by modulating oxidative stress response pathways .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 1-hydroxy-1-phenylhex-4-en-3-one, it is essential to compare it with structurally similar compounds:

Compound NameChemical FormulaKey Features
1-Hydroxy-4-methyl-1-phenylhex-4-en-3-oneC_{13}H_{16}O_2Methyl group increases lipophilicity
4-Hexen-3-oneC_{6}H_{10}OSimpler structure without phenolic functionality
2-Hexen-4-oneC_{6}H_{10}ODifferent double bond position affects reactivity

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